molecular formula C16H13Cl2N3O2S B11430559 4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione

Cat. No.: B11430559
M. Wt: 382.3 g/mol
InChI Key: HUKHVECCJCLLRT-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of dichlorophenyl and dimethoxy groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through the cyclization of appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via nucleophilic substitution reactions.

    Dimethoxylation: The dimethoxy groups are added through methylation reactions using methoxy reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

4-(3,4-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24)

InChI Key

HUKHVECCJCLLRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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